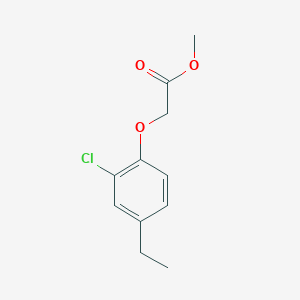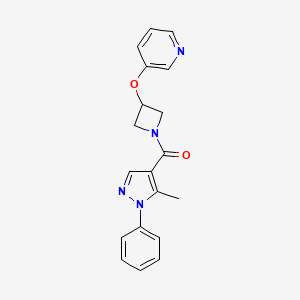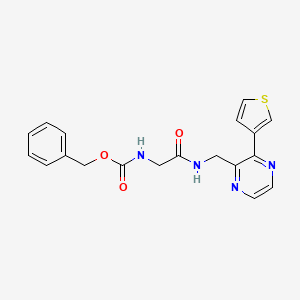
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a carbamate group, and a pyrazine ring substituted with a thiophene moiety
Applications De Recherche Scientifique
Chimie Médicinale
Les analogues à base de thiophène ont été au centre de l'attention de nombreux scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques . Par exemple, les molécules contenant le système cyclique thiophène présentent de nombreuses propriétés pharmacologiques telles que l'anticancéreux , l'anti-inflammatoire , l'antimicrobien , l'antihypertenseur , et les propriétés anti-athéroscléreuses .
Chimie Industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux et technologies pour prévenir la corrosion.
Semiconducteurs Organiques
Les molécules à médiation thiophénique jouent un rôle important dans l'avancement des semiconducteurs organiques . Cela pourrait conduire au développement de nouveaux dispositifs électroniques avec des performances et une efficacité améliorées.
Transistors à Effet de Champ Organique (OFET)
Les dérivés du thiophène sont également utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux types de transistors, qui sont des composants essentiels de nombreux dispositifs électroniques.
Diodes Électroluminescentes Organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela indique que le composé pourrait potentiellement être utilisé dans le développement de nouveaux types d'écrans et de technologies d'éclairage.
Activité Antifongique
Une série de dérivés de 3- (thiophène-2-yl)-1,5-dihydro-2 H -pyrrol-2-one portant un groupe hydrazone a été conçue, synthétisée et évaluée pour son activité antifongique . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux traitements antifongiques.
Dérivés de l'Imidazole
L'imidazole est un groupement hétérocyclique à cinq chaînons qui possède une large gamme de propriétés chimiques et biologiques . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que l'antibactérien, l'antimycobactérien, l'anti-inflammatoire, l'antitumoral, l'antidiabétique, l'anti-allergique, l'antipyrétique, l'antiviral, l'antioxydant, l'anti-amibien, l'antihelminthique, l'antifongique et les activités ulcérogènes . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments avec ces propriétés.
Synthèse de Nouveaux Composés
Des travaux récents en laboratoire ont appliqué avec succès cette réaction à la fabrication de composés comme les 1,3-oxazepino [7,6- b ]indoles, les spiro [indoline-3,3’-pyrrole] et les spiro [benzofurane-3,3’-pyrrolines] . Cela suggère que le composé pourrait potentiellement être utilisé dans la synthèse de nouveaux composés aux propriétés intrigantes.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazinamide derivatives, have been shown to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that it might interact with specific enzymes or proteins in the mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Biochemical Pathways
Considering the anti-tubercular activity of similar compounds, it can be hypothesized that it might interfere with the synthesis of essential components of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Result of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that it might lead to the death of mycobacterium tuberculosis cells, thereby helping in the treatment of tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzyl carbamate derivative and a pyrazine derivative substituted with a thiophene group. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be
Propriétés
IUPAC Name |
benzyl N-[2-oxo-2-[(3-thiophen-3-ylpyrazin-2-yl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17(11-23-19(25)26-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-27-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEQHXZATCZJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2428598.png)
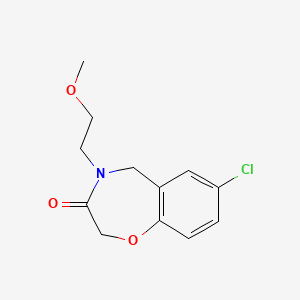

![ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2428604.png)
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2428606.png)


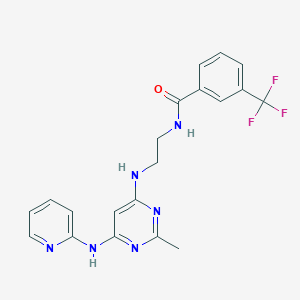
![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2428615.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2428616.png)
